4-(chloromethyl)-N-(4-fluorophenyl)benzamide
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Overview
Description
4-(chloromethyl)-N-(4-fluorophenyl)benzamide is an organic compound that features a benzamide core substituted with a chloromethyl group at the 4-position and a fluorophenyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-N-(4-fluorophenyl)benzamide typically involves the reaction of 4-fluoroaniline with 4-chloromethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters for large-scale synthesis. Continuous flow reactors may be employed to enhance reaction efficiency and product consistency. The use of automated systems can also help in monitoring and controlling reaction parameters to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-N-(4-fluorophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzamide core and the chloromethyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can react with the chloromethyl group under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the benzamide core.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce the amide group to the corresponding amine.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically yields amines or alcohols, depending on the specific reaction conditions.
Scientific Research Applications
4-(chloromethyl)-N-(4-fluorophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(fluoromethyl)-N-(4-fluorophenyl)benzamide
- 4-(chloromethyl)-N-(4-chlorophenyl)benzamide
- 4-(bromomethyl)-N-(4-fluorophenyl)benzamide
Uniqueness
4-(chloromethyl)-N-(4-fluorophenyl)benzamide is unique due to the presence of both chloromethyl and fluorophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C14H11ClFNO |
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Molecular Weight |
263.69 g/mol |
IUPAC Name |
4-(chloromethyl)-N-(4-fluorophenyl)benzamide |
InChI |
InChI=1S/C14H11ClFNO/c15-9-10-1-3-11(4-2-10)14(18)17-13-7-5-12(16)6-8-13/h1-8H,9H2,(H,17,18) |
InChI Key |
NOKGYYPTMXLMHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCl)C(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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